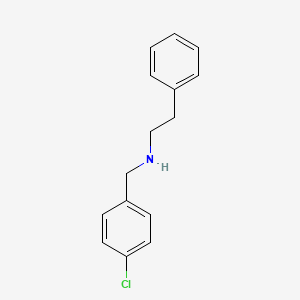

N-(4-chlorobenzyl)-2-phenylethanamine

Description

N-(4-Chlorobenzyl)-2-phenylethanamine is a secondary amine characterized by a 2-phenylethanamine backbone substituted with a 4-chlorobenzyl group at the nitrogen atom. This structure combines aromatic (phenyl) and halogenated (4-chlorobenzyl) moieties, influencing its physicochemical and pharmacological properties. The compound is synthetically accessible through alkylation or reductive amination routes, as demonstrated in the preparation of related pyrrolidine derivatives . Its structural features make it a candidate for drug discovery, particularly in receptor modulation (e.g., histamine H₃ antagonism) .

Properties

Molecular Formula |

C15H16ClN |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C15H16ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |

InChI Key |

PZAQHMLZCRPSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Acetylation of β-Phenylethylamine

- Reactants : β-Phenylethylamine and an acylating agent (acetic acid or acetic anhydride).

- Conditions : The acylating agent is mixed with β-phenylethylamine in a weight ratio of approximately 1:1 to 1:1.25. The mixture is heated under reflux for 3 to 5 hours.

- Solvents : Dichloromethane, chloroform, carbon tetrachloride, or dichloroethane are commonly used, with chloroform preferred for better yields.

- Outcome : Formation of N-acetylphenylethylamine (acetylate intermediate) with yields up to 95-130% depending on conditions.

Chlorosulfonation

- Reactants : The acetylate intermediate and chlorosulfonic acid.

- Conditions : Chlorosulfonic acid is added slowly to the acetylate under controlled temperature (below 50 °C during addition, then warmed to 60-70 °C for 2-4 hours).

- Chlorinating Agents : Phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride are used to facilitate the reaction.

- Solvents : Mixtures of dichloromethane, chloroform, carbon tetrachloride, or dichloroethane.

- Outcome : Formation of chlorosulfonated acetylate intermediate.

Amination Reaction

- Reactants : Chlorosulfonated intermediate and ammonia solution (~25% concentration).

- Conditions : Reaction carried out in solvents such as dichloromethane or chloroform, at controlled temperature and stirring.

- Outcome : Conversion to the corresponding sulfonamide derivative.

Hydrolysis

- Reactants : Sulfonamide intermediate and sodium hydroxide solution (18-30% concentration).

- Conditions : Heated to 105-115 °C under reflux for 3.5 to 6 hours.

- Workup : Cooling, treatment with activated carbon, filtration, and pH adjustment using hydrochloric acid to precipitate the product.

- Outcome : Crude 4-(2-aminoethyl) benzene sulfonamide obtained.

Refining and Purification

- Solvents : Methanol, ethanol, water, or their mixtures.

- Process : Dissolution of crude product in solvent, activated carbon treatment, reflux, filtration, cooling to induce crystallization.

- Outcome : Pure 4-(2-aminoethyl) benzene sulfonamide with yields around 83%.

Application to this compound Synthesis

While the above method is primarily described for 4-(2-aminoethyl) benzene sulfonamide, similar synthetic principles apply to the preparation of this compound, especially the key step of benzylation of 2-phenylethanamine with 4-chlorobenzyl chloride or related chlorinated benzyl derivatives.

A typical synthetic route for this compound involves:

- Step 1 : Preparation of 2-phenylethanamine (phenylethylamine) as the starting amine.

- Step 2 : Nucleophilic substitution reaction between phenylethylamine and 4-chlorobenzyl chloride under basic conditions to form the this compound.

- Conditions : Use of solvents like ethanol or dichloromethane, with bases such as triethylamine or sodium carbonate to neutralize hydrochloric acid formed.

- Purification : Extraction, washing, and recrystallization to obtain the pure amine.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Agents | Solvents | Conditions | Yield (%) |

|---|---|---|---|---|

| Acetylation | β-Phenylethylamine + Acetic acid/anhydride | Chloroform, DCM, CCl4, DCE | Reflux 3-5 h, 50-60 °C | 95-130 |

| Chlorosulfonation | Acetylate + Chlorosulfonic acid + PCl5 | DCM, chloroform, CCl4, DCE | 2-4 h, 60-75 °C | High |

| Amination | Chlorosulfonated intermediate + NH3 | DCM, chloroform | Room temp to reflux | ~55 |

| Hydrolysis | Sulfonamide + NaOH (18-30%) | Aqueous solution | 105-115 °C, reflux 3.5-6 h | ~75 |

| Refining | Crude product + Methanol/Ethanol/Water | Methanol/Ethanol/Water mixtures | Reflux, cooling crystallization | ~83 |

Research Discoveries and Industrial Relevance

- The described method offers advantages such as low raw material cost, high product yield, and reduced environmental impact due to minimized chlorosulfonic acid consumption and waste water generation.

- The process is scalable and suitable for industrial production of sulfonamide derivatives, which are precursors for important pharmaceuticals like glipizide and glimepiride.

- The use of inexpensive starting materials and straightforward reaction conditions enhances the feasibility of large-scale synthesis.

- Purification steps involving activated carbon and solvent crystallization ensure high purity necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenylethylamine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-phenylethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-phenylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-Phenylethanamine

- Simplest analogue lacking the 4-chlorobenzyl group.

- Lower molecular weight (121.18 g/mol vs. 245.74 g/mol for N-(4-chlorobenzyl)-2-phenylethanamine).

- Reduced lipophilicity (logP ~1.2 vs. ~3.5), impacting membrane permeability and receptor binding .

N-(3-Chlorobenzyl)-2-phenylethanamine Chlorine substitution at the benzyl group’s meta position.

N-(4-Fluorobenzyl)-2-phenylethanamine

- Fluorine replaces chlorine at the para position.

- Lower electronegativity and larger atomic size of Cl may enhance halogen bonding in biological systems, improving target engagement .

N-Benzyl-2-phenylethanamine

- Lacks halogen substitution; benzyl group only.

- Lower metabolic stability due to absence of electron-withdrawing Cl, which slows oxidative degradation .

Table 1: Structural and Physicochemical Comparison

*PEA: Phenylethanamine

Pharmacological Activity

- Histamine H₃ Receptor Antagonism :

this compound derivatives exhibit high affinity (pKᵢ ~8.38) and selectivity (>100-fold over H₁/H₂ receptors). The 4-chlorobenzyl group enhances binding through hydrophobic and halogen-bonding interactions with the receptor’s aromatic residues . - Comparison with Guanidine Derivatives :

Analogues like N-(4-chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine show enhanced potency (pKᵢ ~8.78) due to additional basic centers, highlighting the importance of nitrogen spacing and substituent bulk .

Computational and Spectroscopic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-phenylethanamine, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via catalytic cyclization of propargylamine derivatives. For example, starting from N-(4-chlorobenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine, cyclization using Ti(O-iPr)₄ and EtMgBr yields pyrrolidine derivatives. Purification is typically achieved via column chromatography with solvent systems like diethyl ether:isopropyl alcohol:hexane (1:1:8), yielding products with >75% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For example, -NMR can confirm aromatic protons and methylene linkages, while MS (e.g., ESI-MS) verifies molecular ion peaks. Thin-layer chromatography (TLC) with Rf values (e.g., Rf 0.59 in specific solvent systems) monitors reaction progress .

Q. How can researchers ensure safety when handling this compound derivatives?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin contact. Perform reactions in fume hoods to prevent inhalation. Waste should be segregated and disposed via certified chemical waste services. Toxicity data for analogous chlorobenzyl compounds suggests moderate hazards, necessitating strict adherence to institutional protocols .

Advanced Research Questions

Q. What strategies enhance the pharmacological activity of this compound derivatives?

- Methodological Answer : Structural modifications, such as introducing heterocyclic moieties (e.g., pyridine or thiophene), improve target specificity. For instance, coupling with benzo[b]thiophene-2-carbaldehyde via reductive amination enhances binding to receptors like melanocortin-4 (MC4), as shown in SAR studies .

Q. How can computational modeling resolve contradictions in experimental data for this compound?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational stability and solvent interactions. For example, simulations in isopropyl alcohol at 80°C align with experimental observations of reaction kinetics, helping reconcile discrepancies between predicted and observed yields .

Q. What are the challenges in analyzing stereochemical outcomes of this compound derivatives?

- Methodological Answer : Chiral HPLC or X-ray crystallography is required to resolve enantiomers. For cyclopropane derivatives (e.g., N-[1-(4-chlorobenzyl)-2-phenylcyclopropyl]formamide), crystallographic data confirms trans/cis configurations, while circular dichroism (CD) validates optical activity .

Key Notes

- Avoid abbreviations for chemical names (e.g., "MC4" is acceptable only after full definition).

- Citations prioritize peer-reviewed journals (e.g., Acta Crystallographica) and authoritative databases (PubChem, CAS).

- Contradictions in spectral data require cross-validation via multiple techniques (e.g., NMR + X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.